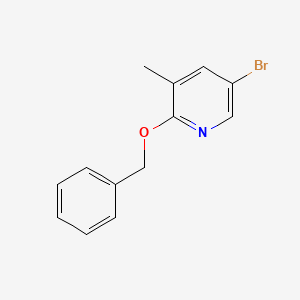

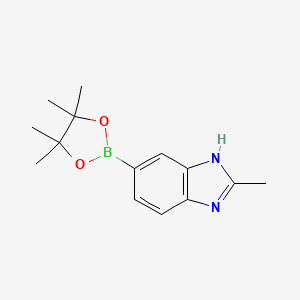

2-(Benzyloxy)-5-bromo-3-methylpyridine

カタログ番号 B581105

CAS番号:

1289270-73-0

分子量: 278.149

InChIキー: IYQUGOYFVFTNMR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Benzyloxy)-5-bromo-3-methylpyridine” is likely a brominated derivative of 2-benzyloxypyridine . The benzyloxy group is a common protecting group in organic chemistry, often used due to its stability and ease of removal .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-5-bromo-3-methylpyridine” are not available, similar compounds such as 2-benzyloxypyridine have been synthesized and used as reagents for the synthesis of benzyl ethers and esters .Chemical Reactions Analysis

The chemical reactivity of “2-(Benzyloxy)-5-bromo-3-methylpyridine” would likely be influenced by the electron-withdrawing bromine atom and the electron-donating benzyloxy and methyl groups. The benzyloxy group could potentially undergo reactions such as cleavage or substitution .科学的研究の応用

1. Synthesis of Benzyl Ethers and Esters

- Summary of Application: 2-Benzyloxy-1-methylpyridinium triflate, a compound similar to 2-(Benzyloxy)-5-bromo-3-methylpyridine, is used as a reagent for the synthesis of benzyl ethers and esters .

- Methods of Application: The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine .

- Results or Outcomes: This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .

2. Synthesis of Chalcones Derivatives

- Summary of Application: Chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry, can be synthesized using a compound similar to 2-(Benzyloxy)-5-bromo-3-methylpyridine .

- Methods of Application: The synthesis involves coupling with aromatic substituted aldehyde .

- Results or Outcomes: The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra, and were screened for antimicrobial activity .

3. Oxidation of Alkyl Side-Chains

- Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially apply to a compound like 2-(Benzyloxy)-5-bromo-3-methylpyridine.

- Methods of Application: The oxidation is normally effected by hot acidic permanganate solutions .

- Results or Outcomes: The susceptibility of alkyl side-chains to oxidative degradation is supported by the enhanced reactivity of benzylic halides .

4. [1,2]-Wittig Rearrangement

- Summary of Application: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines, a compound similar to 2-(Benzyloxy)-5-bromo-3-methylpyridine, has been studied .

- Methods of Application: The rearrangement is induced by a base .

- Results or Outcomes: The study revealed the limitations of the rearrangement, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

5. Preparation of Benzyl Ethers and Esters

- Summary of Application: 2-Benzyloxy-1-methylpyridinium triflate, a compound similar to 2-(Benzyloxy)-5-bromo-3-methylpyridine, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

- Methods of Application: A revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

- Results or Outcomes: This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .

6. [1,2]-Wittig Rearrangement

- Summary of Application: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines, a compound similar to 2-(Benzyloxy)-5-bromo-3-methylpyridine, has been studied .

- Methods of Application: The rearrangement is induced by a base .

- Results or Outcomes: The study revealed the limitations of the rearrangement, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Safety And Hazards

特性

IUPAC Name |

5-bromo-3-methyl-2-phenylmethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQUGOYFVFTNMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744592 |

Source

|

| Record name | 2-(Benzyloxy)-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-bromo-3-methylpyridine | |

CAS RN |

1289270-73-0 |

Source

|

| Record name | 2-(Benzyloxy)-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

F Fontaine, A Héquet, AS Voisin-Chiret… - European Journal of …, 2015 - Elsevier

In response to the extensive use of antibiotics, bacteria have evolved numerous mechanisms of defense against antimicrobial agents. Among them, extrusion of the antimicrobial agents …

Number of citations: 49

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

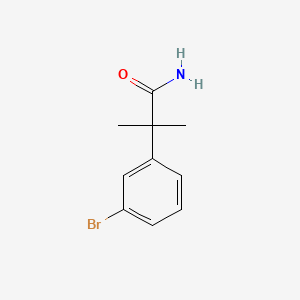

2-(3-Bromophenyl)-2-methylpropanamide

1215206-60-2

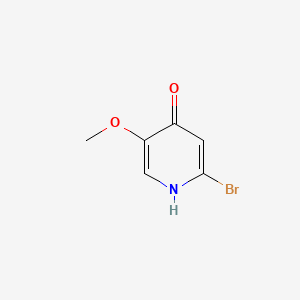

2-Bromo-5-methoxypyridin-4-OL

1344046-11-2

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)

![N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl](/img/no-structure.png)

![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)